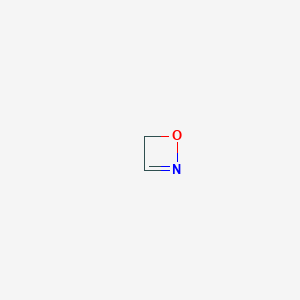
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanium group bonded to a phenacyl moiety, with a perchlorate anion as the counterion. The presence of the sulfanium group imparts distinct chemical reactivity, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of acetophenone with dimethylsulfoxide in the presence of a strong acid such as perchloric acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which subsequently reacts with the perchlorate anion to yield the final product. The reaction conditions often include:
Solvent: Ethyl acetate or ethyl ether
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling perchloric acid and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfanium group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group back to a sulfide.
Substitution: The phenacyl moiety can undergo nucleophilic substitution reactions, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted phenacyl derivatives
Aplicaciones Científicas De Investigación
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with various molecular targets. The sulfanium group can act as an electrophile, facilitating nucleophilic attack by other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The phenacyl moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide
- Dimethyl(2-oxo-2-phenylethyl)sulfanium chloride
- Dimethyl(2-oxo-2-phenylethyl)sulfanium iodide
Uniqueness
Dimethyl(2-oxo-2-phenylethyl)sulfanium perchlorate is unique due to the presence of the perchlorate anion, which can influence the compound’s solubility, stability, and reactivity. Compared to its bromide, chloride, and iodide counterparts, the perchlorate variant may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.
Propiedades
Número CAS |
18624-74-3 |
|---|---|
Fórmula molecular |
C10H13ClO5S |
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
dimethyl(phenacyl)sulfanium;perchlorate |
InChI |
InChI=1S/C10H13OS.ClHO4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
PDNBIIRXJFUGLC-UHFFFAOYSA-M |
SMILES canónico |
C[S+](C)CC(=O)C1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


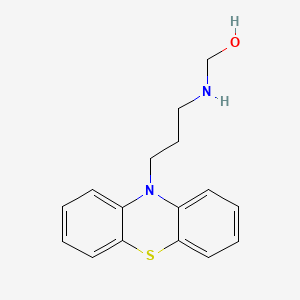

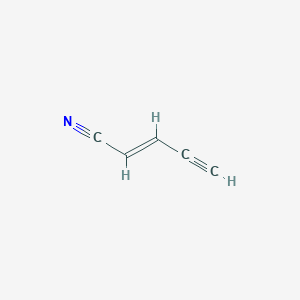


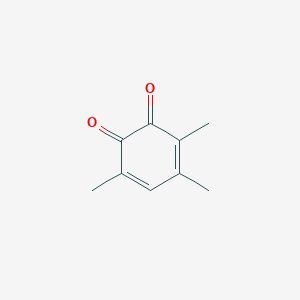
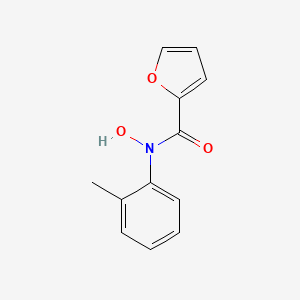

![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)

![Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester](/img/structure/B14718152.png)


